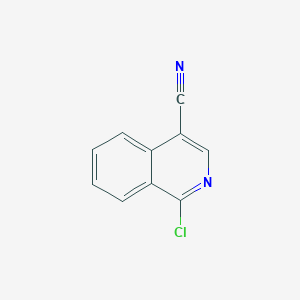

1-Chloroisoquinoline-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQOMPVZLLUVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520144 | |

| Record name | 1-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-80-8 | |

| Record name | 1-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its derivatives have garnered substantial interest in medicinal chemistry, forming the core of various therapeutic agents.[2] Among the diverse array of substituted isoquinolines, 1-Chloroisoquinoline-4-carbonitrile stands out as a versatile building block for the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 1-position and a cyano group at the 4-position offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery and materials science.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from reliable chemical databases, analogous structures, and established reaction mechanisms to offer valuable insights for researchers.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₁₀H₅ClN₂.[3][4][5][6][7][8] Its fundamental properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other properties are computed and should be considered as estimations.

| Property | Value | Source |

| CAS Number | 53491-80-8 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₅ClN₂ | [3][5][6][7][8] |

| Molecular Weight | 188.62 g/mol | [3][5] |

| Physical Form | Solid | [4] |

| Purity | ≥95% (typical from suppliers) | [5] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

| XLogP3 (Computed) | 2.8 | [3] |

| Topological Polar Surface Area (Computed) | 36.7 Ų | [3] |

Synthesis of this compound

A generalized workflow for this proposed synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of Isoquinoline

The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring to form isoquinoline N-oxide. This is a common strategy to activate the heterocyclic ring for subsequent functionalization.

Hypothetical Experimental Protocol:

-

Dissolve isoquinoline in a suitable organic solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with an aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield isoquinoline N-oxide.

Step 2: Chlorination and Cyanation

The resulting isoquinoline N-oxide can then be subjected to chlorination and cyanation to introduce the chloro and cyano groups onto the isoquinoline core. A well-established method for the synthesis of 1-chloroisoquinolines from isoquinoline N-oxides involves the use of phosphorus oxychloride (POCl₃).[9] The introduction of the cyano group at the 4-position can be achieved concurrently or in a subsequent step.

Hypothetical Experimental Protocol:

-

To the crude isoquinoline N-oxide, cautiously add phosphorus oxychloride (POCl₃) at a reduced temperature (e.g., 0 °C).

-

A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is then introduced to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with progress monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium carbonate solution).

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity and Potential Transformations

The bifunctional nature of this compound, possessing both a labile chloro group and a versatile nitrile functionality, makes it a valuable precursor for a wide range of chemical transformations.

Reactions at the 1-Position (C-Cl Bond)

The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution and cross-coupling reactions.

The electron-withdrawing nature of the isoquinoline nitrogen and the 4-cyano group enhances the electrophilicity of the C1 position, facilitating displacement of the chloride by various nucleophiles.

Caption: Generalized nucleophilic aromatic substitution at the C1 position.

Explanatory Note: This pathway allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, by reacting this compound with the corresponding nucleophiles. These reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent.

The C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 1-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to a diverse range of 1-aminoisoquinoline derivatives.

References

- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 53491-80-8 [sigmaaldrich.com]

- 4. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]

- 5. BioOrganics [bioorganics.biz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-4-carbonitrile (CAS Number: 53491-80-8), a key heterocyclic building block. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its potential applications in medicinal chemistry and drug discovery. The information presented herein is a synthesis of established literature and expert analysis, designed to empower researchers in their scientific endeavors.

Core Molecular Attributes

This compound is a bifunctional isoquinoline derivative featuring a reactive chlorine atom at the C1 position and a versatile nitrile group at the C4 position. This unique substitution pattern makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 53491-80-8 | [1] |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (typical) | [2] |

| Purity | Typically >95% | [2][3] |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [2] |

| XLogP3-AA | 2.8 | [1] |

| Topological Polar Surface Area | 36.7 Ų | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a direct one-step cyanochlorination of isoquinoline. This method, reported by Kirby, Tan, and Uff, provides a direct route to the desired product, albeit with the concurrent formation of other isoquinoline derivatives.[1][4]

Reaction Scheme: Cyanochlorination of Isoquinoline

References

- 1. Cyanochlorination and cyanogenation of isoquinoline - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The introduction of nitrile-groups into heterocycles and conversion of carboxylic groups into their corresponding nitriles with chlorosulfonylisocyanate and triethylamine (1994) | Helmut Vorbrüggen | 73 Citations [scispace.com]

- 4. Cyanochlorination and cyanation of isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 1-Chloroisoquinoline-4-carbonitrile from Isoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of a robust and efficient synthetic pathway to 1-chloroisoquinoline-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategy hinges on a two-stage process commencing with the foundational activation of the isoquinoline core via N-oxidation, followed by a core transformation involving a concurrent deoxygenative chlorination and cyanation. This document elaborates on the mechanistic rationale behind each step, provides detailed experimental protocols, and addresses key process validation and safety considerations.

Overall Synthetic Workflow

The synthesis converts readily available isoquinoline into the target molecule in two primary stages. The initial N-oxidation step is crucial as it electronically activates the heterocyclic ring, rendering it susceptible to subsequent nucleophilic functionalization. The second stage employs a modified Reissert-Henze methodology to introduce both the C1-chloro and C4-cyano moieties in a single, efficient transformation.

Caption: Overall two-stage synthesis pathway.

Stage 1: Foundational Activation: N-Oxidation of Isoquinoline

Principle and Mechanistic Insight

The nitrogen atom in isoquinoline is a Lewis base, but the aromatic system is relatively electron-rich and resistant to nucleophilic attack. The conversion of the nitrogen to an N-oxide fundamentally alters the electronic landscape of the molecule. The N-O bond acts as a strong electron-withdrawing group via induction and resonance, which significantly depletes electron density from the pyridine ring, particularly at the C1 (α) and C4 (γ) positions. This electronic activation is the cornerstone of the entire synthetic strategy, preparing the molecule for the subsequent introduction of nucleophiles. The reaction is typically performed with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which serves as an oxygen atom donor.

Experimental Protocol: Synthesis of Isoquinoline-N-oxide

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add isoquinoline (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve m-CPBA (approx. 77% purity, 1.2 eq.) in a minimal amount of DCM and add it dropwise to the stirred isoquinoline solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture again to 0 °C. Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure isoquinoline-N-oxide.[1]

Data Presentation: N-Oxidation Reaction Parameters

| Parameter | Value/Condition | Purpose |

| Oxidizing Agent | m-CPBA | Oxygen atom source for N-oxidation.[2] |

| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reagents. |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 12-16 hours | Ensures complete conversion of the starting material. |

| Typical Yield | >90% | High efficiency for the activation step. |

Stage 2: Core Transformation: Deoxygenative Chloro-Cyanation

Principle and Mechanistic Insight

This stage is a powerful modification of the Reissert-Henze reaction, which traditionally functionalizes N-oxides at the C2 position.[3] In this protocol, phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as both an activating agent for the N-oxide and an intrinsic source of chloride.[4] The reaction proceeds through a highly reactive intermediate that is susceptible to attack by two different nucleophiles: the chloride ion (from POCl₃) and an externally added cyanide source, such as trimethylsilyl cyanide (TMSCN).

The regioselectivity of this dual functionalization is governed by the electronic properties of the activated intermediate. The C1 position, being immediately adjacent to the now positively charged nitrogen center, is highly electrophilic and is preferentially attacked by the hard nucleophile, chloride. The C4 position is also electrophilic due to conjugation and is attacked by the softer cyanide nucleophile. The reaction culminates in the elimination of a phosphate byproduct and rearomatization to yield the desired 1-chloro-4-cyano substituted isoquinoline.

Caption: Simplified mechanism for the one-pot chloro-cyanation.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a flame-dried, multi-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, place isoquinoline-N-oxide (1.0 eq.).

-

Reagent Addition 1: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) as the solvent and reagent. Stir the mixture and cool to 0 °C.

-

Reagent Addition 2: Add trimethylsilyl cyanide (TMSCN, 1.5-2.0 eq.) dropwise to the cooled mixture. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Quenching: Cool the residue in an ice bath and slowly quench by pouring it onto crushed ice. This step is highly exothermic and should be done with caution.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH > 8. Extract the product into an organic solvent like ethyl acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound.

Data Presentation: Chloro-Cyanation Reaction Parameters

| Parameter | Reagent/Condition | Rationale/Causality |

| Activating/Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Activates N-oxide for nucleophilic attack and provides the chloride for C1 substitution. |

| Cyanide Source | Trimethylsilyl Cyanide (TMSCN) | Efficient and soluble source of the cyanide nucleophile for C4 substitution. |

| Solvent | Excess POCl₃ or Acetonitrile | POCl₃ can serve as both reagent and solvent; inert solvents can also be used. |

| Temperature | Reflux (105-110 °C) | Provides sufficient energy to overcome the activation barrier for both additions and the final elimination. |

| Typical Yield | 40-60% | Yields can vary based on precise conditions and purification efficiency. |

Process Validation and Troubleshooting

-

Self-Validation: The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data should confirm the presence of the isoquinoline core and the specific substitution pattern.

-

Troubleshooting:

-

Low Yield: Incomplete reaction may result from insufficient heating or reagent stoichiometry. Degradation can occur if the reaction is heated for too long. Optimization of temperature and reaction time is critical.

-

Mixture of Regioisomers: The formation of 1-cyano-4-chloroisoquinoline is a possible side reaction. The separation of these isomers typically requires careful column chromatography. Adjusting the order of addition or the temperature ramp may influence the regiochemical outcome.

-

Hydrolysis: The 1-chloro substituent is susceptible to hydrolysis back to the isoquinolone, especially during aqueous work-up if the pH becomes neutral or acidic for prolonged periods. A quick and cold basic work-up is recommended.

-

Authoritative Grounding & Safety

The protocols described are based on well-established principles of heterocyclic chemistry, including N-oxidation for ring activation[2] and the Reissert-Henze reaction for nucleophilic substitution.[3] The use of POCl₃ for deoxygenative chlorination of N-oxides is a standard and widely documented procedure.[4]

Critical Safety Considerations:

-

m-CPBA: A potentially explosive oxidizing agent, especially when impure or subjected to shock or friction. Do not grind. Store in a refrigerator.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with acid-resistant gloves and face shield.

-

Trimethylsilyl Cyanide (TMSCN): Extremely toxic. It is a volatile liquid that readily hydrolyzes to release hydrogen cyanide (HCN) gas. All manipulations must be conducted in a certified chemical fume hood. A separate base bath (e.g., bleach or aqueous NaOH) should be prepared for quenching any contaminated glassware or spills.

References

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Within this class of compounds, substituted isoquinolines, such as 1-Chloroisoquinoline-4-carbonitrile, have emerged as versatile building blocks in medicinal chemistry. The strategic placement of a chloro substituent at the 1-position and a carbonitrile group at the 4-position imparts unique reactivity, allowing for selective functionalization and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2][3]

Synonyms and Common Names

In scientific literature and commercial catalogs, this compound may also be referred to by the following synonyms:

Key Identifiers

For precise database searching and material acquisition, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 53491-80-8 | [2][3] |

| Molecular Formula | C₁₀H₅ClN₂ | [2][3] |

| Molecular Weight | 188.61 g/mol | [2] |

| InChI | 1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H | [3] |

| InChIKey | FMQOMPVZLLUVOD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | [2] |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is essential for its handling, storage, and use in experimental settings.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Notes |

| Physical Form | Solid | [3] |

| Boiling Point | 355.2 ± 22.0 °C | Predicted |

| Density | 1.36 ± 0.1 g/cm³ | Predicted |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis is a one-pot reaction starting from isoquinoline, leveraging a cyanochlorination reaction. This approach offers an efficient route to the target molecule by introducing both the chloro and cyano functionalities in a single step.

Caption: Proposed one-pot synthesis of this compound.

Hypothetical Experimental Protocol

Reaction: Isoquinoline + Sulfuryl chloride + Potassium cyanide → this compound

Materials:

-

Isoquinoline

-

Sulfuryl chloride (SO₂Cl₂)

-

Potassium cyanide (KCN)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isoquinoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the stirred solution of isoquinoline via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add potassium cyanide (1.2 eq) portion-wise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, as detailed in the following section.

Analytical Characterization

The structural elucidation and confirmation of purity are critical steps in chemical synthesis. This section provides the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-9.0 ppm). The protons on the benzene ring will appear as a complex multiplet, while the protons on the pyridine ring will be deshielded. The electron-withdrawing effects of the chloro and cyano groups will influence the chemical shifts of the neighboring protons.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbon atom attached to the chlorine (C1) will be significantly deshielded. Quaternary carbons will generally show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230-2210 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 peak at m/z 190 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom. Common fragmentation patterns would involve the loss of Cl (m/z 153) and HCN (m/z 161).

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the chloro and cyano groups, which allows for selective chemical transformations.

Intermediate for Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. This is a common strategy in the design of ATP-competitive kinase inhibitors, where the isoquinoline core acts as a scaffold that mimics the adenine ring of ATP, and the appended side chains can be tailored to achieve potency and selectivity for a specific kinase.

Potential Role in Signaling Pathways

Given its application in the synthesis of kinase inhibitors, molecules derived from this compound could potentially target key signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.

Caption: Potential inhibition of the RAS-RAF-MEK-ERK pathway by kinase inhibitors.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant potential in drug discovery and development. Its well-defined reactivity allows for the systematic exploration of chemical space in the design of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as an intermediate for kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox is set to increase.

References

Spectroscopic data of 1-Chloroisoquinoline-4-carbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloroisoquinoline-4-carbonitrile

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, this compound (CAS: 53491-80-8) serves as a pivotal heterocyclic building block.[1][2] Its rigid, functionalized isoquinoline scaffold is a key component in the development of novel therapeutic agents and advanced materials. The precise and unambiguous structural verification of this compound is not merely an academic exercise; it is a critical checkpoint for quality control, ensuring the integrity and reproducibility of downstream applications.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, grounded in the fundamental principles of chemical physics. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure:

IUPAC Name: this compound[3] Molecular Formula: C₁₀H₅ClN₂[3] Molecular Weight: 188.61 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[4] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy and transition between spin states. The exact frequency required for this transition is exquisitely sensitive to the local electronic environment, providing a unique "chemical shift" for each chemically distinct nucleus.

Expertise in Practice: Causality of NMR Parameters

The choice of a deuterated solvent, such as Chloroform-d (CDCl₃), is crucial as it is "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte's peaks.[5][6] The residual proton signal in the solvent (e.g., at 7.26 ppm for CDCl₃) serves as a convenient internal reference. In ¹³C NMR, the solvent's deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability, ensuring high-resolution data.[6] The chemical shifts of the aromatic protons and carbons in this compound are dictated by the combined electronic effects of the fused ring system, the electronegative chlorine atom, the anisotropic effect of the nitrile group, and the nitrogen heteroatom.

Self-Validating Experimental Protocol: NMR Spectroscopy

This protocol ensures reproducible and high-quality NMR data acquisition.

-

Sample Preparation: a. Accurately weigh 10-15 mg of this compound. b. Dissolve the sample in ~0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[7] e. Cap the NMR tube and ensure the final solution height is approximately 4-5 cm.

-

Spectrometer Setup: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion). b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, which is observed by the sharpness and symmetry of the lock signal.

-

Data Acquisition: a. Acquire a standard ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient. b. Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in pure absorption mode. c. Perform a baseline correction. d. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual CDCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C). e. Integrate the ¹H signals to determine the relative proton ratios.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Data Presentation and Interpretation

¹H NMR (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | s | 1H | H-3 | Singlet due to no adjacent protons. Deshielded by proximity to the nitrile and ring nitrogen. |

| ~8.35 | d | 1H | H-5 | Doublet from coupling to H-6. Deshielded by the anisotropic effect of the fused ring system (peri-effect). |

| ~8.10 | d | 1H | H-8 | Doublet from coupling to H-7. Deshielded by the electron-withdrawing nature of the heterocyclic ring. |

| ~7.95 | ddd | 1H | H-6 | Doublet of doublet of doublets due to coupling with H-5 and H-7. |

| ~7.80 | ddd | 1H | H-7 | Doublet of doublet of doublets due to coupling with H-6 and H-8. |

¹³C NMR (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-1 | Attached to electronegative Cl and N, causing significant deshielding. |

| ~145 | C-3 | Deshielded by the adjacent nitrogen atom. |

| ~138 | C-8a | Quaternary carbon at the ring junction. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~129 | C-5 | Aromatic CH carbon. |

| ~128.5 | C-7 | Aromatic CH carbon. |

| ~128 | C-8 | Aromatic CH carbon. |

| ~125 | C-4a | Quaternary carbon at the ring junction. |

| ~116 | C≡N | Characteristic shift for a nitrile carbon.[8][9] |

| ~108 | C-4 | Attached to the electron-withdrawing nitrile group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, making IR an excellent tool for identifying the presence or absence of specific groups.[10]

Self-Validating Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization: IR Spectroscopy Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Data Presentation and Interpretation

The IR spectrum provides a distinct "fingerprint" for this compound, confirming its key functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic/Heteroaromatic Ring |

| ~1100-1000 | Medium-Strong | C-Cl Stretch | Aryl Halide |

| < 900 | Medium-Strong | C-H Bending | Aromatic C-H (Out-of-plane) |

Causality of Absorptions:

-

Nitrile (C≡N): The most diagnostic peak is the strong, sharp absorption around 2230 cm⁻¹.[8][11][12] Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. Conjugation with the aromatic system typically shifts this band to a slightly lower frequency compared to aliphatic nitriles.[12]

-

Aromatic Rings: A series of absorptions between 1600-1450 cm⁻¹ confirms the presence of the fused aromatic ring system.

-

Aryl Halide (C-Cl): A moderate to strong band in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] In its most common form, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion, along with fragments from its decomposition, are separated and detected to produce a mass spectrum.[13]

Expertise in Practice: The Chlorine Isotope Signature

A key self-validating feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This means the molecular ion will appear as two peaks: an 'M' peak corresponding to molecules with ³⁵Cl, and an 'M+2' peak for molecules with ³⁷Cl. The intensity ratio of the M to M+2 peak will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[14]

Self-Validating Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Presentation and Interpretation

The mass spectrum confirms the molecular weight and provides structural clues through fragmentation patterns.

Key Mass Spectrometry Data

| m/z Value | Identity | Rationale |

| 188 / 190 | [M]⁺• / [M+2]⁺• | Molecular Ion Peaks. The monoisotopic mass is 188.01 Da.[3] The ~3:1 intensity ratio of m/z 188 to 190 confirms the presence of one chlorine atom. |

| 153 | [M-Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chloroarenes.[15] |

| 126 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the m/z 153 fragment, characteristic of nitrogen heterocycles. |

Fragmentation Causality: The molecular ion is the most important peak as it provides the molecular weight. The fragmentation pathways are governed by the formation of stable ions and neutral molecules.[16][17] The loss of a chlorine atom is a favorable process, leading to a stable aromatic cation. The subsequent loss of HCN is a characteristic fragmentation of nitrile-containing nitrogen heterocycles.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical nitrile and aryl-chloride functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic 3:1 isotopic pattern for chlorine serving as a definitive validation point. This multi-technique approach forms a robust and self-validating system for quality assurance, essential for any research or development professional relying on the structural integrity of this important chemical intermediate.

References

- 1. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]

- 2. This compound | 53491-80-8 [sigmaaldrich.com]

- 3. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. article.sapub.org [article.sapub.org]

- 17. ugto.mx [ugto.mx]

An In-depth Technical Guide to the Solubility of 1-Chloroisoquinoline-4-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloroisoquinoline-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical considerations of its solubility in various organic solvents, and practical, step-by-step protocols for experimental solubility determination.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and materials science. The isoquinoline core is a key pharmacophore in numerous biologically active compounds, and the presence of the chloro and cyano substituents provides reactive handles for further chemical modifications. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility behavior. Key properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂ | PubChem[1] |

| Molecular Weight | 188.62 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 53491-80-8 | Sigma-Aldrich |

The presence of a nitrogen atom in the isoquinoline ring, a chloro substituent, and a nitrile group all contribute to the molecule's polarity and its potential for various intermolecular interactions.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility in Organic Solvents

While specific experimental solubility data for this compound is not extensively reported in the literature, we can predict its general solubility behavior based on the principle of "like dissolves like" and the influence of its functional groups.

The Parent Scaffold: Isoquinoline

The parent compound, isoquinoline, is a weakly basic, aromatic heterocycle. It is generally soluble in a wide range of common organic solvents but has limited solubility in water.[2] This is due to the largely nonpolar aromatic rings, with the nitrogen atom providing a site for hydrogen bonding and weak basicity.

Influence of Chloro and Cyano Substituents

The addition of a chloro and a cyano group to the isoquinoline scaffold significantly alters its electronic and intermolecular properties, which in turn affects its solubility.

-

Chloro Group: The chlorine atom is an electronegative, electron-withdrawing group. It increases the molecule's polarity and can participate in dipole-dipole interactions.

-

Cyano Group (Nitrile): The nitrile group is strongly polar and a good hydrogen bond acceptor. This group can significantly influence the solubility in polar solvents.

The interplay of the aromatic system with these polar functional groups suggests a complex solubility profile.

Caption: Intermolecular interactions governing solubility.

Predicted Solubility in Different Solvent Classes

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Due to the strong dipole moments of both the chloro and cyano groups, this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can effectively solvate the polar regions of the molecule. Dimethyl sulfoxide (DMSO) is known to be a powerful solvent for a wide range of organic compounds.[3][4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrile group can act as a hydrogen bond acceptor, which should promote solubility in polar protic solvents. However, the overall nonpolar character of the isoquinoline ring system may limit very high solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, aromatic surface area of the isoquinoline core suggests that there will be some solubility in nonpolar solvents through van der Waals interactions. However, the presence of the polar chloro and cyano groups will likely reduce its solubility compared to the parent isoquinoline.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Given the presence of a chlorine atom on the molecule, good solubility is anticipated in chlorinated solvents due to favorable dipole-dipole interactions. Chloroform is generally a good solvent for a variety of organic compounds.[5]

Experimental Protocols for Solubility Determination

Given the absence of readily available public data, experimental determination of the solubility of this compound is crucial for its practical application. The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of the compound.

Materials and Equipment

-

This compound (as pure as possible)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standards with known concentrations.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve of signal versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Prepare samples in triplicate for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to bring the concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Practical Implications in Research and Development

The solubility of this compound directly impacts several key areas of its application:

-

Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its solubility. Poor solubility can lead to low reaction rates and yields.

-

Purification: Crystallization is a common method for purifying solid organic compounds. Knowledge of the solubility of this compound in various solvents at different temperatures is essential for developing an effective crystallization procedure.

-

Drug Discovery and Formulation: For any potential pharmaceutical application, understanding the solubility in various pharmaceutically acceptable solvents is a critical first step in formulation development.

Conclusion

While specific, publicly available experimental data on the solubility of this compound in a wide range of organic solvents is limited, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of both nonpolar aromatic regions and polar chloro and cyano groups suggests a versatile solubility profile, with good solubility expected in polar aprotic and chlorinated solvents, and moderate solubility in polar protic and some nonpolar solvents. For precise applications, the experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound in their solvents of interest, thereby enabling its effective use in their scientific endeavors.

References

Unveiling the Therapeutic Potential of 1-Chloroisoquinoline-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the untapped potential of a specific derivative, 1-Chloroisoquinoline-4-carbonitrile (CAS No: 53491-80-8). While direct biological data for this compound is not yet prevalent in published literature, its structural features—a chlorinated isoquinoline core with a nitrile group at the 4-position—strongly suggest a high probability of significant biological activity. This document provides a comprehensive analysis of its potential as an anticancer and antimicrobial agent, grounded in the established pharmacology of analogous compounds. We present detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising molecule, empowering researchers to explore its therapeutic utility.

Introduction: The Isoquinoline Scaffold and the Promise of this compound

Isoquinoline and its derivatives are a distinguished class of heterocyclic aromatic compounds that have consistently yielded pharmacologically active agents.[3] Their diverse biological activities span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects.[1] The specific substitutions on the isoquinoline ring play a crucial role in defining the compound's biological profile and potency.

This compound is a synthetic organic compound with the molecular formula C₁₀H₅ClN₂.[4] The presence of a chlorine atom at the 1-position and a carbonitrile (cyano) group at the 4-position are key features that likely confer distinct biological properties. The chloro group can enhance membrane permeability and binding affinity to target proteins, while the cyano group is a known pharmacophore in various anticancer agents, contributing to their mechanism of action.[5]

This guide will explore the two most probable avenues of biological activity for this compound: anticancer and antimicrobial effects. For each, we will propose a potential mechanism of action and provide detailed protocols for its investigation.

Potential Anticancer Activity

The isoquinoline framework is a well-established scaffold for the development of anticancer agents.[6] Numerous isoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[7] The proposed mechanisms often involve the inhibition of critical enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[7] The inclusion of a cyano group, as seen in this compound, has been noted as an important feature for the anticancer activity of various bioactive molecules.[5]

Proposed Mechanism of Action: Inhibition of Topoisomerase I and Induction of Apoptosis

A plausible mechanism of action for the potential anticancer activity of this compound is the inhibition of topoisomerase I. This enzyme plays a critical role in DNA replication and transcription by relieving torsional stress in the DNA helix. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death). Many potent anticancer drugs, such as camptothecin and its analogs, function through this mechanism.

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis following topoisomerase I inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines using the MTT assay.[5][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize the cells, perform a cell count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity assay should be presented in a clear and concise table.

| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| HeLa | Cervical Carcinoma | Experimental Value | Experimental Value |

Potential Antimicrobial Activity

The isoquinoline core is a recognized pharmacophore in the development of antimicrobial agents.[1][7] The mechanism of action for many quinoline and isoquinoline-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[7]

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately bacterial cell death. This is the established mechanism for fluoroquinolone antibiotics. Given the structural similarities, it is plausible that this compound could exert its antimicrobial effect through this pathway.

The following diagram illustrates the proposed workflow for assessing the antimicrobial activity of the compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi using the broth microdilution method.[7][10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

This compound

-

DMSO

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Summarizing Antimicrobial Activity

The MIC values should be tabulated for easy comparison.

| Microorganism | Gram Stain/Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value | N/A |

| Escherichia coli | Gram-negative | Experimental Value | Experimental Value | N/A |

| Candida albicans | Fungus | Experimental Value | N/A | Experimental Value |

Hypothetical Synthesis of this compound

Step 1: Synthesis of 1-Chloroisoquinoline A common method for the synthesis of 1-chloroisoquinoline is from isoquinoline N-oxide.[3]

Procedure:

-

To isoquinoline N-oxide under ice-bath cooling, slowly add phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux and maintain for several hours.

-

After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

-

Quench the residue with ice water and extract the product with a suitable organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 1-chloroisoquinoline.

Step 2: Cyanation of 1-Chloroisoquinoline The introduction of the cyano group at the 4-position is the next critical step. This can potentially be achieved through a nucleophilic aromatic substitution reaction, although directing the cyanation specifically to the 4-position might require optimization of reaction conditions or the use of a directing group. A more direct route, if the starting material is available, would be the cyanation of 1,4-dichloroisoquinoline.

Hypothetical Procedure for Cyanation:

-

Dissolve 1-chloroisoquinoline in a polar aprotic solvent such as DMF or DMSO.

-

Add a cyanide source, for example, potassium cyanide (KCN) or sodium cyanide (NaCN).

-

The use of a palladium catalyst and a suitable ligand might be necessary to facilitate the cyanation at the 4-position.

-

Heat the reaction mixture under an inert atmosphere. The temperature and reaction time will need to be optimized.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with significant potential as a lead compound in drug discovery. Based on the well-documented biological activities of the isoquinoline scaffold and the influence of chloro and cyano substituents, this compound is a prime candidate for investigation as both an anticancer and an antimicrobial agent. The experimental protocols provided in this guide offer a clear and robust framework for the synthesis and biological characterization of this promising molecule. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile for Chemical Researchers

Introduction: The Strategic Importance of 1-Chloroisoquinoline-4-carbonitrile

This compound is a strategically important heterocyclic building block in the landscape of modern drug discovery. Its rigid isoquinoline scaffold is a common feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a chloro group at the 1-position and a nitrile group at the 4-position offers orthogonal reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures. The chloro substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Properties and Commercial Availability

This compound presents as a solid with a molecular formula of C₁₀H₅ClN₂ and a molecular weight of approximately 188.62 g/mol .[1] Key identifiers for this compound are:

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. When sourcing this intermediate, researchers should consider factors such as purity, availability of stock, and the supplier's quality control documentation.

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥95% | Available in various quantities.[2] |

| Synthonix | 95+% | Typically in-stock.[1] |

| Ambeed, Inc. | 95% | Stored at 2-8°C.[2] |

Synthesis of this compound: A Plausible Route

A plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of Isoquinoline N-oxide

-

Dissolve isoquinoline in a suitable solvent such as dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoquinoline N-oxide. A facile copper-catalyzed intramolecular cyclization in water has also been reported as an efficient method for synthesizing isoquinoline N-oxides.[3]

Step 2: Synthesis of 1-Chloroisoquinoline

-

To the crude isoquinoline N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0 °C.[4]

-

Heat the reaction mixture at reflux.[4]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction mixture with ice water.

-

Neutralize with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield crude 1-chloroisoquinoline. Purification by column chromatography may be necessary.

Step 3: Synthesis of this compound

This final step involves the challenging introduction of the nitrile group at the C4 position. A plausible approach is a Reissert-type reaction.

-

The 1-chloroisoquinoline is first activated, for instance, by N-oxidation with m-CPBA to form 1-chloroisoquinoline N-oxide.

-

The resulting N-oxide is then treated with trimethylsilyl cyanide (TMSCN) in the presence of an activating agent like benzoyl chloride (PhCOCl) or dimethylcarbamoyl chloride. This should regioselectively introduce the cyano group at the C4 position.

-

The reaction would then be worked up and the product purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The quinoline and isoquinoline cores are prevalent in numerous kinase inhibitors. The 4-amino-3-quinolinecarbonitrile scaffold, for example, is a key pharmacophore in Src kinase inhibitors.[5] While direct evidence for the use of this compound in the synthesis of the FDA-approved drug bosutinib is not prevalent in the public domain, its structural similarity to key intermediates makes it a highly relevant and potentially more efficient starting material for the synthesis of bosutinib analogues and other kinase inhibitors.[6][7][8][9][10]

Generalized signaling pathway targeted by isoquinoline-based kinase inhibitors.

Versatility in Cross-Coupling Reactions

The chloro group at the C1 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate a library of 1-aryl-isoquinoline-4-carbonitriles.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).[11][12]

-

Heat the reaction mixture with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Purify the crude product by column chromatography.

References

- 1. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]

- 2. This compound | 53491-80-8 [sigmaaldrich.com]

- 3. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 1-Chloroisoquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline-4-carbonitrile is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chlorine atom at the 1-position and a versatile nitrile group at the 4-position on the isoquinoline scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules. The isoquinoline core is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The chloro- and cyano- functionalities offer orthogonal handles for various chemical transformations, such as nucleophilic substitution, cross-coupling reactions, and modifications of the nitrile group.

This technical guide provides a comprehensive overview of the safety and handling of this compound, drawing upon available safety data and the known reactivity of related halogenated heterocycles. Given the limited specific toxicological data for this particular compound, a cautious and well-informed approach to its handling is paramount. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its potential for acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

GHS Classification

Based on available safety data sheets for this compound and its isomers, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following PPE should be worn at all times:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes are required to prevent skin contact.[1][2]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling Procedures

-

Work exclusively in a well-ventilated area, preferably a chemical fume hood.[1][2]

-

Avoid the formation of dust and aerosols.[1]

-